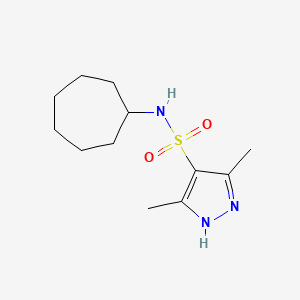
N-cycloheptyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cycloheptyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide, also known as CDHP, is a sulfonamide compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in various studies.
Mécanisme D'action
The exact mechanism of action of N-cycloheptyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is not yet fully understood. However, studies suggest that it may exert its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators such as prostaglandins (4).
Biochemical and Physiological Effects
This compound has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines in various animal models (5). It has also been shown to reduce pain and fever in these models. This compound has been reported to have a good safety profile, with no significant adverse effects observed in animal studies (6).
Avantages Et Limitations Des Expériences En Laboratoire
N-cycloheptyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has a good safety profile. It has also been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models. However, one limitation of this compound is that its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
Orientations Futures
There are several future directions for research on N-cycloheptyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide. One potential area of research is to further elucidate its mechanism of action, which may help to identify new therapeutic applications for this compound. Another area of research is to evaluate the efficacy of this compound in human clinical trials, which may help to determine its potential use in the treatment of various inflammatory and painful conditions. Additionally, the development of new synthesis methods for this compound may help to improve its yield and purity, which may facilitate its use in scientific research.
Conclusion
In conclusion, this compound is a sulfonamide compound that has shown promising results in various scientific studies. It has been synthesized using various methods and has been evaluated for its potential therapeutic applications. This compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in various animal models, and has a good safety profile. Future research on this compound may help to identify new therapeutic applications for this compound and improve its synthesis and efficacy.
Méthodes De Synthèse
The synthesis of N-cycloheptyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide involves the reaction of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride with cycloheptylamine in the presence of a base. The resulting product is purified using column chromatography to obtain pure this compound. The yield of this synthesis method is reported to be around 60-70% (1).
Applications De Recherche Scientifique
N-cycloheptyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in various animal models (2). This compound has also been evaluated for its potential use in the treatment of neuropathic pain, where it has shown promising results (3).
Propriétés
IUPAC Name |
N-cycloheptyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2S/c1-9-12(10(2)14-13-9)18(16,17)15-11-7-5-3-4-6-8-11/h11,15H,3-8H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMPCQXAFUYLDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)NC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[4-(Azocane-1-carbonyl)piperidin-1-yl]-cyclopropylmethanone](/img/structure/B7504175.png)
![N-[2-(azocan-1-yl)-2-oxoethyl]-2,2-dimethylpropanamide](/img/structure/B7504182.png)
![2-[4-[[2-(Trifluoromethyl)phenyl]carbamoyl]quinolin-2-yl]sulfanylpropanoic acid](/img/structure/B7504193.png)
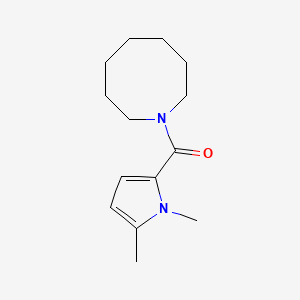
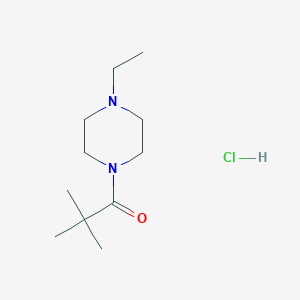
![(3,5-Dimethyl-4-methoxyphenyl)[4-(2-pyridinyl)piperazino] ketone](/img/structure/B7504205.png)
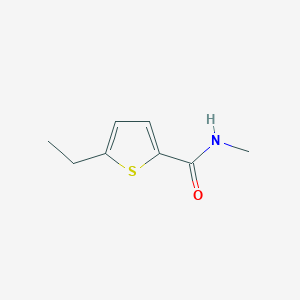
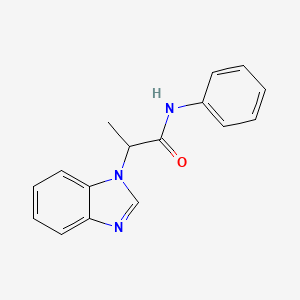


![1-[5-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-methylpyrrol-3-yl]ethanone](/img/structure/B7504246.png)
![[2-(2,5-Dimethylanilino)-2-oxoethyl] 3-ethyl-4-oxophthalazine-1-carboxylate](/img/structure/B7504251.png)
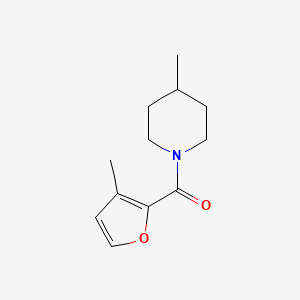
![N-(ethylcarbamoyl)-2-[[4-methyl-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7504257.png)
